molecular formula C5H8N6O3 B2885545 2-(1,3-Diazidopropan-2-yloxy)acetic acid CAS No. 2389064-43-9

2-(1,3-Diazidopropan-2-yloxy)acetic acid

Cat. No. B2885545
CAS RN: 2389064-43-9
M. Wt: 200.158
InChI Key: WDGRABVNFATWJY-UHFFFAOYSA-N
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Description

2-(1,3-Diazidopropan-2-yloxy)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a diazido compound that is used as a crosslinking agent, and it is also known as DAPDA. The chemical structure of DAPDA is C5H7N5O4.

Mechanism of Action

The mechanism of action of 2-(1,3-Diazidopropan-2-yloxy)acetic acid involves the formation of covalent bonds between the diazido groups of DAPDA and the target molecule. This results in the crosslinking of the target molecule, which can be useful in various applications such as the synthesis of polymers and the study of protein-protein interactions.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 2-(1,3-Diazidopropan-2-yloxy)acetic acid. However, it is important to note that DAPDA is a highly reactive compound and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-Diazidopropan-2-yloxy)acetic acid in lab experiments is its ability to crosslink target molecules. This can be useful in various applications such as the synthesis of polymers and the study of protein-protein interactions. However, one of the limitations of using DAPDA is its high reactivity, which can result in unwanted side reactions.

Future Directions

There are several future directions for the use of 2-(1,3-Diazidopropan-2-yloxy)acetic acid in scientific research. One potential direction is the development of new crosslinking agents that are less reactive than DAPDA. Another potential direction is the study of the biochemical and physiological effects of DAPDA, which can provide valuable insights into its potential applications in various fields. Additionally, the use of DAPDA in the synthesis of new materials and the study of protein-protein interactions can also be explored further.

Synthesis Methods

The synthesis of 2-(1,3-Diazidopropan-2-yloxy)acetic acid involves the reaction between glycidol and sodium azide. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 60-80°C. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

2-(1,3-Diazidopropan-2-yloxy)acetic acid has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a crosslinking agent in the synthesis of polymers, which has applications in the field of materials science. DAPDA has also been used as a photoaffinity labeling reagent in the study of protein-protein interactions.

properties

IUPAC Name

2-(1,3-diazidopropan-2-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O3/c6-10-8-1-4(2-9-11-7)14-3-5(12)13/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGRABVNFATWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN=[N+]=[N-])OCC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapoa

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